molecular formula C14H14O3 B2759830 3-Isopropoxy-2-naphthoic acid CAS No. 856077-50-4

3-Isopropoxy-2-naphthoic acid

Cat. No.: B2759830
CAS No.: 856077-50-4
M. Wt: 230.263
InChI Key: VWMJRHSMOPFAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxy-2-naphthoic acid, also known by its IUPAC name this compound, is a compound with the molecular weight of 230.26 . It appears as a pale yellow solid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by weak interactions, including hydrogen bonds and aromatic stacking interactions . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the FMO analysis .


Chemical Reactions Analysis

This compound can potentially participate in chemical reactions similar to its related compounds. For instance, 3-hydroxy-2-naphthoic acid has been used to synthesize novel chemosensors that selectively sense CN− ions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of naphthoic acid have been a significant area of study. For example, trivalent and tetravalent derivatives of 2-hydroxy-1-naphthoic acid have been prepared by interacting with their corresponding isopropoxides. These compounds, often hygroscopic and colored solids, were analyzed using azeotrope and elemental analysis, IR, PMR, and mass spectral measurements, elucidating the bonding modes of metals and non-metals with 2-hydroxy-1-naphthoic acid (D. Joshi & T. Joshi, 2004).

Photoreactions and Photophysics

Photoreactions of naphthoquinone derivatives have shown sensitivity to solvents and the presence of metal complexes, influencing the quantum efficiency of radical intermediates production. The photophysical properties of 3-hydroxy-2-naphthoic acid, including its fluorescence and excited-state intramolecular proton transfer (ESIPT), have been extensively studied, revealing the formation of different emitting species in various media and under different conditions (M. Depew et al., 1985); (H. Mishra et al., 2001).

Anticancer Properties

The anticancer properties of naphthoquinone derivatives have been explored, highlighting the cytotoxic activities of certain compounds against different cancer cell lines, showcasing the therapeutic potential of naphthoic acid derivatives in cancer treatment (Tuyet Anh Dang Thi et al., 2015).

Solubility and Chemical Behavior

The solubility of 3-hydroxy-2-naphthoic acid in various solvents has been determined, providing essential data for its practical application in the chemical industry and research. This solubility data aids in understanding the thermodynamics and chemical behavior of naphthoic acid derivatives in different environments (Bingjie Fan et al., 2018).

Environmental and Material Science Applications

Studies have also focused on the environmental degradation pathways of naphthoic acid derivatives and their potential applications in material science, such as in the synthesis of organic pigments and the modification of graphene oxide. This research provides insights into the versatility and practical uses of naphthoic acid derivatives in various scientific and industrial fields (K. Adachi et al., 1999); (Xiang-Nan Xu et al., 2017).

Future Directions

The future research directions for 3-Isopropoxy-2-naphthoic acid could involve its potential use in the synthesis of novel chemosensors, similar to its related compounds . Further studies could also explore its physical and chemical properties, synthesis methods, and potential applications.

Properties

IUPAC Name

3-propan-2-yloxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMJRHSMOPFAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.